molecular formula C27H30N4O4S B11212888 7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11212888
M. Wt: 506.6 g/mol
InChI Key: UYEQRVQOSNKORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative characterized by a fused [1,3]dioxolo ring system (positions 4,5-g), a sulfanylidene group at position 6, and a complex phenylmethyl substituent at position 5. The substituent includes a 4-(4-piperidin-1-ylpiperidine-1-carbonyl) moiety, which introduces two piperidine rings connected via a carbonyl group. The sulfanylidene group may enhance binding through hydrogen bonding or metal coordination, while the dioxolo ring could influence metabolic stability .

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H30N4O4S/c32-25(30-12-8-20(9-13-30)29-10-2-1-3-11-29)19-6-4-18(5-7-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h4-7,14-15,20H,1-3,8-13,16-17H2,(H,28,36)

InChI Key

UYEQRVQOSNKORX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bipiperidine moiety and the dioxolo ring. Key steps include:

    Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Introduction of the Bipiperidine Moiety: This step involves the coupling of the quinazolinone core with a bipiperidine derivative using a coupling reagent such as EDCI or DCC.

    Formation of the Dioxolo Ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs, particularly in the fields of oncology and neurology.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving the quinazolinone and bipiperidine moieties.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of “7-[(4-{[1,4’-bipiperidine]-1’-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and bipiperidine moieties. These interactions may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Compound A : 1-[(7-Chloro-4-oxo-1H-quinazolin-2-yl)methyl]-4-piperidinecarboxamide

  • Core : Quinazolin-4-one with a chlorine substituent at position 6.
  • Substituent : Piperidinecarboxamide linked via a methyl group.
  • Chlorine may enhance lipophilicity but limit solubility .

Compound B : 3-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one

  • Core : Quinazolin-4-one with sulfanylidene at position 2.
  • Substituent : Spirocyclic dioxa-azaspirodecane linked via an oxobutyl chain.
  • Diethoxy groups at positions 6/7 may enhance solubility but reduce membrane permeability compared to the target’s dioxolo ring .

Compound C (K284-5246) : 7-(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

  • Core : Nearly identical to the target compound, with a dioxolo ring and sulfanylidene group.
  • Substituent : Piperazine linked to a benzodioxolylmethyl group via an oxobutyl chain.
  • piperidine-piperidine in the target) may alter charge distribution and GPCR binding .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C (K284-5246)
Core Structure 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one Quinazolin-4-one Quinazolin-4-one 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Sulfanylidene Position 6 Absent 2 6
Key Substituent 4-(4-Piperidin-1-ylpiperidine-1-carbonyl)phenylmethyl Chlorine + piperidinecarboxamide Spirocyclic dioxa-azaspirodecane Benzodioxolylmethylpiperazine
Molecular Weight ~600-650 (estimated) ~350-400 ~550-600 ~600-650
Hypothetical Solubility Moderate (dioxolo enhances polarity) Low (chlorine increases lipophilicity) High (diethoxy groups) Moderate (benzodioxole balances polarity)
Potential Targets Kinases, GPCRs Kinases Enzymes with rigid binding pockets GPCRs, serotonin receptors

Research Findings and Implications

  • Target Compound vs. Compound A : The absence of sulfanylidene and dioxolo in Compound A likely reduces its ability to interact with redox-sensitive targets or enzymes requiring sterically defined binding pockets. However, its simpler structure may favor synthetic accessibility .
  • Target Compound vs. Compound B : The spirocyclic system in Compound B could confer higher metabolic stability but may limit bioavailability due to increased molecular weight and rigidity. The target compound’s piperidine-piperidine carbonyl group offers flexibility for optimizing binding kinetics .
  • Target Compound vs. Compound C : Both share the dioxolo-sulfanylidene core, but Compound C’s benzodioxolylmethylpiperazine substituent may enhance CNS penetration, making it more suitable for neurological targets. The target compound’s piperidine-piperidine motif could improve selectivity for peripheral targets like inflammatory kinases .

Biological Activity

The compound 7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activity. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.46 g/mol
  • Functional Groups : The compound contains a quinazolinone core, piperidine moieties, and a dioxole structure, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfamoyl groups are known for their effectiveness against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the target compound may possess similar antibacterial effects, warranting further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds with piperidine derivatives have shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The compound's sulfanylidene group may enhance its efficacy as a urease inhibitor, relevant in managing urinary tract infections and related conditions.

Case Studies

  • In vitro Studies on Antibacterial Activity :
    A study evaluated the antibacterial activity of synthesized compounds similar to the target compound against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, with specific IC50 values demonstrating potency in inhibiting bacterial growth .
  • Enzyme Inhibition Assays :
    Another research focused on the enzyme inhibitory properties of piperidine-based compounds. The synthesized derivatives exhibited significant inhibition against AChE and urease, with IC50 values ranging from 0.63 to 2.14 μM for the most active compounds .
  • Docking Studies :
    Computational docking studies have provided insights into the binding interactions of the compound with target enzymes. These studies revealed favorable interactions with key amino acid residues, suggesting a mechanism for its inhibitory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.